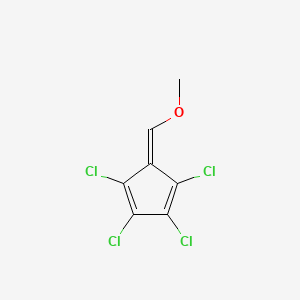![molecular formula C9H14O4S B14582720 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate CAS No. 61146-97-2](/img/structure/B14582720.png)
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate is an organic compound characterized by the presence of an ethoxy group, a sulfanyl group, and a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate typically involves the reaction of ethyl 2-mercaptoacetate with ethyl acrylate under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the thiol group of ethyl 2-mercaptoacetate attacks the double bond of ethyl acrylate, followed by esterification to yield the final product.
Reaction Conditions:
Reagents: Ethyl 2-mercaptoacetate, ethyl acrylate
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Organic solvent (e.g., ethanol)
Temperature: Room temperature to moderate heating
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Incorporated into polymer matrices to enhance properties such as flexibility and thermal stability.
Biological Studies: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicinal Chemistry: Explored as a building block for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate involves its interaction with biological molecules through its functional groups. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester groups can undergo hydrolysis, releasing active metabolites that interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl acetate
- 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl methacrylate
- 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl butyrate
Uniqueness
2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate is unique due to its combination of functional groups, which confer specific reactivity and properties. The presence of both the sulfanyl and prop-2-enoate groups allows for versatile chemical modifications and applications in various fields.
Properties
CAS No. |
61146-97-2 |
|---|---|
Molecular Formula |
C9H14O4S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-(2-ethoxy-2-oxoethyl)sulfanylethyl prop-2-enoate |
InChI |
InChI=1S/C9H14O4S/c1-3-8(10)13-5-6-14-7-9(11)12-4-2/h3H,1,4-7H2,2H3 |
InChI Key |
PSYUHBUMECBOKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCCOC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Hydroxyphenyl)sulfanyl]-3,5-dimethylphenol](/img/structure/B14582640.png)
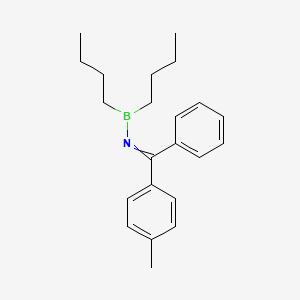
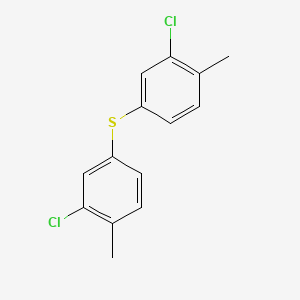
![Acetic acid;5-[2-(3,4,5-trihydroxyphenyl)propyl]benzene-1,2,3-triol](/img/structure/B14582676.png)
![1-{1-[2-(6-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14582687.png)
![2-[4-(Methanesulfonyl)-2,6-dinitrophenyl]-1,1-dimethylhydrazine](/img/structure/B14582694.png)
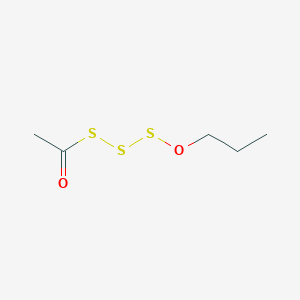
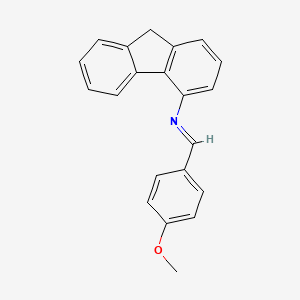
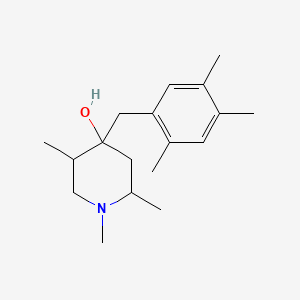
![But-3-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B14582724.png)
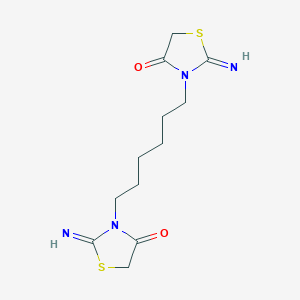
![Ethyl(dipentyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14582734.png)
![1-[(4-Ethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14582738.png)
